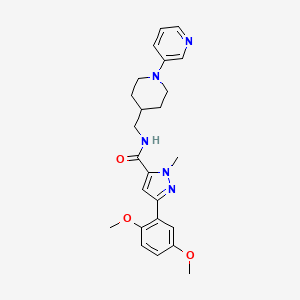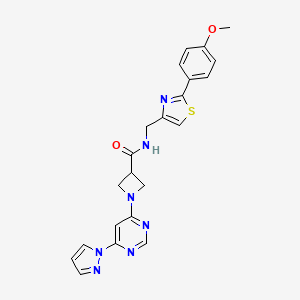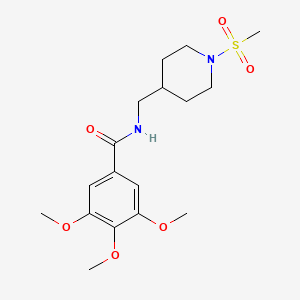
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide is a chemical compound that belongs to the class of acetamides. It is also known as CRL-40028 and is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. The FAAH enzyme plays a crucial role in the metabolism of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes in the body. Inhibition of FAAH by CRL-40028 leads to an increase in the levels of endocannabinoids, which can have therapeutic implications in various diseases.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide involves the inhibition of FAAH enzyme, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body and regulate various physiological processes. Inhibition of FAAH by CRL-40028 leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide are primarily due to the increase in the levels of endocannabinoids. Endocannabinoids are involved in the regulation of pain, inflammation, mood, appetite, and memory. The compound has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical models. Additionally, CRL-40028 has been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide in lab experiments are its potency and selectivity for FAAH enzyme. The compound has been extensively studied and has shown promising results in preclinical models of various diseases. However, the limitations of using CRL-40028 in lab experiments include its low solubility in water, which can make it challenging to administer in vivo. Additionally, the compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide. One area of research is the development of more potent and selective FAAH inhibitors with improved pharmacokinetic properties. Additionally, the therapeutic potential of CRL-40028 in various diseases, such as neuropathic pain, arthritis, anxiety, and depression, needs to be further explored in clinical trials. Another area of research is the investigation of the role of endocannabinoids in the regulation of the immune system and the potential use of FAAH inhibitors in the treatment of autoimmune diseases. Finally, the use of CRL-40028 in combination with other drugs, such as opioids, may have synergistic effects and could be a promising approach for the treatment of pain and addiction.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide involves several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 3,4-dimethoxybenzaldehyde with 2-methylpropan-1-ol in the presence of an acid catalyst to form the corresponding acetal. The acetal is then reacted with chloroacetyl chloride to form the chloroacetate intermediate. Finally, the chloroacetate intermediate is reacted with the amine derivative to form 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. The inhibition of FAAH by CRL-40028 leads to an increase in the levels of endocannabinoids, which can have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. The compound has been shown to be effective in preclinical models of neuropathic pain, arthritis, anxiety, and depression. Additionally, CRL-40028 has been studied for its potential use in the treatment of drug addiction, as endocannabinoids play a role in the reward system of the brain.
Propiedades
IUPAC Name |
2-chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-10(2)9-16(14(17)8-15)11-5-6-12(18-3)13(7-11)19-4/h5-7,10H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRDOYLBHLWTAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC(=C(C=C1)OC)OC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416986 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)-2-propen-1-one](/img/structure/B2872797.png)


![2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL](/img/structure/B2872800.png)


![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide](/img/structure/B2872804.png)
![2-[(Pyridin-2-yl)methoxy]pyrazine](/img/structure/B2872810.png)

![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2872813.png)

![3-(4-Cyanophenyl)-2-{[(2,4-difluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2872815.png)
![7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2872817.png)
